4-Methoxy-3-(pyridin-2-yl)benzaldehyde
Description
Contextualization of Arylpyridine-Benzaldehyde Scaffolds in Contemporary Organic Chemistry Research
The arylpyridine-benzaldehyde scaffold, which defines the core structure of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde, is a "privileged scaffold" in medicinal chemistry and materials science. lgcstandards.comnih.govnih.gov Pyridine (B92270) and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials due to the pyridine ring's ability to engage in hydrogen bonding, coordinate with metals, and influence the solubility and electronic properties of a molecule. nih.govnih.gov The nitrogen atom in the pyridine ring often improves the pharmacokinetic profile of drug candidates. nih.gov
Benzaldehyde (B42025) derivatives, on the other hand, are versatile synthetic intermediates. The aldehyde group is readily transformed into a wide array of other functionalities, including alcohols, amines, carboxylic acids, and more complex heterocyclic systems. nih.gov The combination of these two moieties in a single molecule creates a powerful building block. For instance, pyridinyl benzaldehyde derivatives have been investigated as potential antisickling agents for the treatment of sickle cell anemia, demonstrating their relevance in medicinal chemistry. nih.gov Furthermore, compounds like 4-(2-Pyridinyl)benzaldehyde serve as crucial intermediates in the synthesis of pharmaceuticals, such as the antiretroviral medication Atazanavir. innospk.com
Rationale for Investigating this compound as a Synthetic Target and Intermediate
The specific substitution pattern of this compound provides a compelling rationale for its synthesis and investigation. The molecule is a biaryl structure, a motif of immense importance in pharmaceuticals and materials. nih.gov The development of efficient synthetic routes to biaryls, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is a major focus of modern organic synthesis. nih.gov Synthesizing this specific compound would likely involve coupling a derivative of 2-bromopyridine (B144113) with a 3-substituted-4-methoxybenzaldehyde derivative, or a similar cross-coupling strategy.
As a synthetic intermediate, this compound offers several handles for further chemical modification:
The Aldehyde Group: This group can undergo a vast number of reactions, including reductive amination to form amines, oxidation to a carboxylic acid, Wittig reactions to form alkenes, and condensation reactions to build larger, more complex heterocyclic systems.
The Pyridine Ring: The nitrogen atom can be quaternized or oxidized, and the ring itself can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions. nih.gov
The Benzene (B151609) Ring: The electron-donating methoxy (B1213986) group and the ortho-positioning of the pyridine ring influence the reactivity of the benzene ring towards electrophilic aromatic substitution.
This trifunctional nature makes the compound a valuable precursor for creating diverse molecular libraries for drug discovery and materials science research.
Overview of Research Trajectories in Related Chemical Systems
While direct research on this compound is limited, research on related systems highlights potential avenues of investigation. The synthesis of biaryl aldehydes is an active area of research, with new metal-free and catalytic methods being developed to create these structures efficiently. rsc.orgrsc.orgacs.orgacs.org These methods could potentially be applied to the synthesis of the title compound.
Furthermore, the functionalization of pyridines continues to be a vibrant field. Novel photochemical and organocatalytic methods are emerging that allow for the selective addition of functional groups to the pyridine ring, which could be applied to derivatives of this scaffold. acs.org Research into arylpyridine derivatives also extends to their use as ligands in organometallic chemistry and their application in creating luminescent materials. mdpi.com The unique electronic properties conferred by the linked aromatic systems are of particular interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. guidechem.com The investigation of this compound could, therefore, contribute to advancements in catalysis, materials science, and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methoxy-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-6-5-10(9-15)8-11(13)12-4-2-3-7-14-12/h2-9H,1H3 |
InChI Key |
OQMYZDMSLIKZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 3 Pyridin 2 Yl Benzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for the 4-Methoxy-3-(pyridin-2-yl)benzaldehyde Core
A retrosynthetic analysis of this compound suggests that the most logical disconnection is the carbon-carbon bond between the benzaldehyde (B42025) and pyridine (B92270) rings. This bond can be formed using modern cross-coupling methodologies, which are highly efficient for constructing biaryl systems. This leads to two primary precursor fragments: a substituted benzaldehyde moiety and a pyridine moiety.
The primary disconnection strategy is illustrated below:
Figure 1: Retrosynthetic Disconnection of this compound
Where X represents a halide (Br, I) and M represents a metallic or organometallic species (e.g., B(OR)₂, SnR₃).
This retrosynthetic approach points towards a convergent synthesis where the two key aromatic fragments are prepared separately and then coupled in a final step. The choice of 'X' and 'M' dictates the specific cross-coupling reaction to be employed.
Development and Optimization of Synthetic Pathways for this compound
The synthesis of the benzaldehyde precursor, a 3-substituted-4-methoxybenzaldehyde, can be approached from several starting materials. A common and commercially available starting material is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).
To prepare a suitable precursor for cross-coupling, the hydroxyl group of isovanillin can be converted into a halide or a triflate. Alternatively, a halogen can be introduced at the 3-position of a protected 4-methoxybenzaldehyde (B44291) derivative. For instance, bromination of 4-methoxybenzaldehyde would likely occur at the 3-position due to the ortho,para-directing effect of the methoxy (B1213986) group.
Another synthetic route involves the formylation of a pre-coupled biaryl precursor. For example, if the pyridine ring is introduced first, the aldehyde group can be installed subsequently. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from DMF and POCl₃), is a well-established method for the formylation of electron-rich aromatic rings. nih.govorganic-chemistry.orgwikipedia.org
The pyridine precursor required for the cross-coupling reaction is typically a 2-halopyridine or a 2-pyridyl organometallic species. 2-Bromopyridine (B144113) is a readily available starting material. For a Suzuki-Miyaura coupling, 2-bromopyridine can be converted into 2-pyridylboronic acid or its esters. bbmu.edu.cnchemicalbook.comarkat-usa.org The synthesis of 2-pyridylboronic acid often involves a halogen-metal exchange followed by reaction with a borate (B1201080) ester. bbmu.edu.cnchemicalbook.com However, 2-pyridyl boronic acids are known to be unstable, so more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates are often preferred. nih.gov
For a Stille coupling, the pyridine precursor would be an organostannane, such as 2-(tributylstannyl)pyridine, which can be prepared from 2-halopyridines. wikipedia.orgorganic-chemistry.org
The key step in the synthesis of this compound is the formation of the C-C bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis due to the low toxicity and stability of the organoboron reagents. libretexts.orgorganic-chemistry.orgnih.gov The reaction would involve coupling a 3-halo-4-methoxybenzaldehyde with a 2-pyridylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-4-methoxybenzaldehyde (B45424) | 2-Pyridylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | ~85 |
| 2 | 3-Iodo-4-methoxybenzaldehyde | 2-Pyridyl MIDA boronate | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | ~90 |
Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura reactions.
Stille Coupling: The Stille reaction provides an alternative C-C bond formation strategy, coupling an organostannane with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org In this case, 3-halo-4-methoxybenzaldehyde would be reacted with a 2-pyridylstannane. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 2: Representative Conditions for Stille Coupling
| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Additive | Solvent | Yield (%) |
| 1 | 3-Bromo-4-methoxybenzaldehyde | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | LiCl | Toluene | ~80 |
| 2 | 3-Iodo-4-methoxybenzaldehyde | 2-(Trimethylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | CuI | DMF | ~88 |
Note: The data in this table is illustrative and based on typical yields for similar Stille coupling reactions.
In some synthetic routes, it may be advantageous to introduce the aldehyde functionality at a later stage. For example, the cross-coupling reaction could be performed on 3-bromo-4-methoxybenzyl alcohol. The resulting 4-methoxy-3-(pyridin-2-yl)benzyl alcohol could then be oxidized to the target aldehyde. nih.govresearchgate.netmedchemexpress.comsigmaaldrich.com This strategy can be beneficial if the aldehyde group is sensitive to the conditions of the coupling reaction.
Table 3: Common Oxidizing Agents for Benzyl Alcohol to Benzaldehyde Conversion
| Oxidizing Agent | Solvent | Temperature (°C) |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | Room Temperature |
| Manganese dioxide (MnO₂) | Dichloromethane | Room Temperature |
| Dess-Martin periodinane | Dichloromethane | Room Temperature |
Protecting the aldehyde group, for instance as an acetal, could also be a viable strategy to prevent unwanted side reactions during the cross-coupling step. The protecting group would then be removed under acidic conditions to yield the final product.
Mechanistic Studies of Key Synthetic Steps Towards this compound
The mechanism of the Suzuki-Miyaura reaction, the most likely method for the synthesis of the target compound, has been extensively studied. libretexts.orgorganic-chemistry.orgwikipedia.org The catalytic cycle generally involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-4-methoxybenzaldehyde) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (e.g., 2-pyridylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Mechanistic studies involving the coupling of 2-halopyridines have shown that the nature of the pyridine nitrogen can influence the reaction, and in some cases, the choice of ligand is crucial to prevent catalyst deactivation. researchgate.net
The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium species, from a substituted amide and phosphorus oxychloride. wikipedia.org This reagent then undergoes an electrophilic aromatic substitution with an electron-rich arene. The resulting iminium salt is subsequently hydrolyzed to afford the aldehyde. organic-chemistry.org
The primary challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the pyridine and benzene (B151609) rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for achieving this transformation. Plausible synthetic routes are detailed below, based on established chemical principles.
A highly probable and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the target molecule, two main disconnection approaches are feasible:
Route A: Coupling of 3-bromo-4-methoxybenzaldehyde with a pyridine-based organoboron reagent.
Route B: Coupling of a 4-methoxy-3-(organoboron)-benzaldehyde derivative with 2-halopyridine.
Given that 3-bromo-4-methoxybenzaldehyde is a commercially available starting material, Route A represents a direct and efficient approach. The reaction would proceed by coupling 3-bromo-4-methoxybenzaldehyde with 2-pyridylboronic acid or one of its esters (e.g., a pinacol (B44631) ester) in the presence of a palladium catalyst and a base. acs.org
The general reaction scheme is as follows:
Caption: Proposed Suzuki-Miyaura coupling reaction between 3-bromo-4-methoxybenzaldehyde and 2-pyridylboronic acid.A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands being common choices. researchgate.netmdpi.com The choice of base and solvent is crucial for reaction efficiency. Inorganic bases such as sodium carbonate, potassium carbonate, or cesium carbonate are frequently used, often in a mixed solvent system such as toluene/ethanol/water or dioxane/water. researchgate.netacs.org
The Stille cross-coupling reaction offers a viable alternative to the Suzuki-Miyaura coupling. This method involves the palladium-catalyzed reaction of an organostannane (organotin) compound with an organohalide. thermofisher.comnih.gov Similar to the Suzuki approach, the synthesis can be envisioned by coupling 3-bromo-4-methoxybenzaldehyde with an organotin derivative of pyridine, such as 2-(tributylstannyl)pyridine.
The key advantages of the Stille reaction include the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups, including the aldehyde present in the target molecule. thermofisher.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), often in the presence of a phosphine ligand like triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), in an anhydrous, non-polar solvent like toluene or THF. rsc.org
| Method | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura Coupling | 3-Bromo-4-methoxybenzaldehyde | 2-Pyridylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Mild conditions; boronic acids are generally non-toxic. mdpi.com |
| Stille Coupling | 3-Bromo-4-methoxybenzaldehyde | 2-(Tributylstannyl)pyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., PPh₃) | Tolerant to many functional groups; organotin reagents are toxic. thermofisher.comnih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to enhance its sustainability.
Several key green chemistry principles are relevant to the cross-coupling methodologies described above:
Catalysis: Both Suzuki and Stille reactions are catalytic, which is inherently greener than using stoichiometric reagents. A major focus of green chemistry is the development of highly efficient catalysts that can be used at very low loadings (parts per million), minimizing metal contamination in the final product. Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports or used in aqueous micellar systems, can significantly improve the sustainability of the process. mdpi.comnih.gov
Atom Economy: Cross-coupling reactions generally have good atom economy. However, the choice of coupling partners matters. The Suzuki reaction, which produces non-toxic and easily removable inorganic salts as byproducts, is often considered greener than the Stille reaction, which generates stoichiometric amounts of toxic organotin waste. thermofisher.com
Safer Solvents and Reagents: A significant area of green chemistry research involves replacing hazardous solvents with more benign alternatives. Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, are volatile and toxic. Greener alternatives include water, ethanol, or super-critical fluids. The use of aqueous solvent systems in Suzuki couplings is a well-established green practice. mdpi.com Regarding reagents, the toxicity of organotin compounds in the Stille reaction is a major drawback from a green chemistry perspective. thermofisher.com
Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperature and pressure) reduces energy consumption. Modern catalyst systems, often employing sophisticated phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate cross-coupling at or near room temperature. nih.gov
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or photocatalysis can dramatically reduce reaction times and improve energy efficiency. Visible-light-driven metallaphotocatalysis is an emerging sustainable strategy for cross-coupling reactions. nih.gov
| Green Principle | Application to Synthesis of this compound | Potential Improvement |
| Catalyst Efficiency & Recycling | Use of palladium catalysts in Suzuki or Stille reactions. | Employing catalysts with high turnover numbers; using heterogeneous or recyclable catalyst systems to minimize metal waste. mdpi.comnih.gov |
| Safer Solvents | Traditional use of organic solvents like toluene or dioxane. | Performing the Suzuki coupling in water or a water/ethanol mixture. |
| Reagent Selection | Stille coupling uses toxic organotin reagents. | Preferential use of the Suzuki-Miyaura reaction with less toxic organoboron reagents. |
| Energy Efficiency | Reactions often require heating. | Development of catalyst systems that operate efficiently at ambient temperature. |
| Alternative Synthetic Routes | Transition-metal catalysis. | Exploring metal-free alternatives like benzannulation or electrochemical synthesis, though these are less developed for this specific substrate. rsc.orgmdpi.com |
By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, safer, and more efficient, aligning with the goals of sustainable chemical manufacturing.
Chemical Reactivity and Derivatization of 4 Methoxy 3 Pyridin 2 Yl Benzaldehyde
Reactions Involving the Aldehyde Functionality of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde
The aldehyde group (-CHO) is the primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. While the aromatic nature of the benzaldehyde (B42025) moiety tends to decrease the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes due to resonance effects, it remains highly susceptible to attack by a wide range of nucleophiles. quora.comstackexchange.comlibretexts.org
The carbonyl carbon of the aldehyde group in this compound serves as an electrophilic center for nucleophilic attack. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an addition product or undergo subsequent elimination of water to form a double bond, characteristic of condensation reactions.
One of the most common transformations is the reaction with primary amines to form Schiff bases (or imines). This condensation reaction involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the C=N double bond. Similarly, reactions with other nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives yield oximes and hydrazones, respectively.
Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions. For instance, in a base-catalyzed aldol-type condensation, an enolate generated from a ketone or another enolizable carbonyl compound can add to the aldehyde. magritek.com Subsequent dehydration typically occurs to yield a conjugated α,β-unsaturated carbonyl system. The Wittig reaction, involving a phosphorus ylide, provides a pathway to convert the aldehyde into an alkene.
The table below summarizes several expected nucleophilic addition and condensation reactions for this compound based on the known reactivity of substituted benzaldehydes and pyridyl aldehydes. mdpi.com
| Reaction Type | Nucleophile/Reagent | Expected Product Class |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Aldol Condensation | Enolizable Ketone (R-CH₂-CO-R') | α,β-Unsaturated Ketone |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |
The aldehyde functionality exists in an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of this compound to the corresponding 4-Methoxy-3-(pyridin-2-yl)benzoic acid can be achieved using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid-based reagents (e.g., Jones reagent) are effective. Milder, more selective methods, such as Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) or Tollens' reagent ([Ag(NH₃)₂]⁺), can also be employed, particularly to avoid potential side reactions on the pyridine (B92270) ring. The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established transformation in organic synthesis. researchgate.net
Reduction: The aldehyde group is readily reduced to a primary alcohol, yielding [4-Methoxy-3-(pyridin-2-yl)phenyl]methanol. This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though care must be taken due to its higher reactivity. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, or Ni) is another effective method. Additionally, hydrosilylation using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst offers a chemoselective route for the reduction of aldehydes. researchgate.net
The table below details common reagents for the oxidation and reduction of the aldehyde group.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid |
| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Reduction | H₂ / Palladium on Carbon (Pd/C) | Primary Alcohol |
Transformations on the Pyridine Heterocycle within this compound
The pyridine ring possesses distinct electronic properties that differentiate its reactivity from that of the benzene (B151609) ring. The electronegative nitrogen atom renders the ring electron-deficient, which has significant consequences for its reactivity towards both electrophiles and nucleophiles.
The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS). The presence of the electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density. uoanbar.edu.iqwikipedia.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic nitrogen atom is protonated. This forms a pyridinium (B92312) ion, which is even more strongly deactivated due to the positive charge on the nitrogen. uoanbar.edu.iqyoutube.com Consequently, forcing conditions, such as high temperatures, are typically necessary to achieve substitution, and the yields are often low. youtube.com
When substitution does occur, it is directed primarily to the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. youtube.com For 2-substituted pyridines like the target molecule, electrophilic attack is expected to occur on the pyridine ring at the 3- or 5-positions, or on the more activated benzaldehyde ring. Studies on the nitration of the closely related 2-phenylpyridine (B120327) have shown that substitution occurs on the protonated species. rsc.org Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine as the nitrogen atom coordinates with the Lewis acid catalyst, leading to strong deactivation. uoanbar.edu.iq
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- (ortho) and 4- (para) positions. stackexchange.comwikipedia.org Attack at these positions allows the negative charge of the anionic intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
For a typical SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring. While this compound itself does not possess such a leaving group on the pyridine moiety, derivatives could be synthesized to undergo these reactions. A classic example of nucleophilic substitution on the pyridine ring itself is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) at elevated temperatures to form 2-aminopyridine, with the departing hydride ion (H⁻) acting as the leaving group. wikipedia.org This reaction demonstrates the intrinsic reactivity of the 2-position towards strong nucleophiles.
The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic π-system and is readily available to react with electrophiles, making the pyridine ring basic and nucleophilic at the nitrogen center. imperial.ac.uk
Quaternization: The pyridine nitrogen readily attacks alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form N-alkyl pyridinium salts. rsc.orgosti.gov This process, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. This transformation significantly alters the electronic properties of the ring, making it even more electron-deficient and thus more susceptible to nucleophilic attack. google.com
N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation of 2-substituted pyridines to their corresponding N-oxides is a well-documented and often high-yielding reaction. researchgate.netarkat-usa.org The resulting N-oxide functionality has a profound effect on the ring's reactivity. The N-O bond can donate electron density back into the ring via resonance, which paradoxically activates the ring, especially at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. wikipedia.orgresearchgate.net The N-oxide group can also be readily removed by deoxygenation, making it a valuable synthetic tool for the functionalization of pyridines. researchgate.net
The table below outlines these key transformations of the pyridine nitrogen.
| Reaction Type | Reagent(s) | Product Class |
| Quaternization | Alkyl Halide (R-X) | Pyridinium Salt |
| N-Oxidation | m-CPBA or H₂O₂ | Pyridine N-Oxide |
Modifications of the Methoxy (B1213986) Substituent in this compound
The methoxy group at the 4-position of the benzaldehyde ring is a key modulator of the molecule's electronic properties and can be a target for chemical modification. The most common transformation of an aromatic methoxy group is demethylation to the corresponding phenol.
Demethylation:
The cleavage of the methyl-aryl ether bond in this compound to yield 4-hydroxy-3-(pyridin-2-yl)benzaldehyde can be achieved using various reagents. Given the presence of the nitrogen-containing pyridine ring, which can be protonated or interact with Lewis acids, the choice of demethylating agent is crucial to avoid unwanted side reactions.
Commonly used reagents for demethylation that could be applicable include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) iodide (TMSI). The reaction conditions, such as temperature and solvent, would need to be carefully optimized to ensure selective cleavage of the methoxy group without affecting the aldehyde or pyridine functionalities. For instance, demethylation of related phenolic esters and diaryl ketones has been achieved with an excess of aluminum halide in an organic solvent google.com. Another approach could be the use of HCl in water at elevated temperatures, which has been shown to be effective for the demethylation of various aromatic methyl ethers uantwerpen.be.
The resulting 4-hydroxy-3-(pyridin-2-yl)benzaldehyde would be a valuable intermediate for further derivatization, such as etherification or esterification of the newly formed phenolic hydroxyl group.
A hypothetical reaction scheme for the demethylation is presented below:
| Reagent | Product | Potential Considerations |
| Boron tribromide (BBr₃) | 4-Hydroxy-3-(pyridin-2-yl)benzaldehyde | High reactivity, may require low temperatures. |
| Hydrobromic acid (HBr) | 4-Hydroxy-3-(pyridin-2-yl)benzaldehyde | High temperatures may be needed. |
| Aluminum chloride (AlCl₃) | 4-Hydroxy-3-(pyridin-2-yl)benzaldehyde | Potential for complexation with the pyridine nitrogen. |
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity:
The regioselectivity of reactions on the benzaldehyde ring is primarily governed by the directing effects of the existing substituents. The methoxy group at the 4-position is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The aldehyde group is a deactivating group and a meta-director. The pyridin-2-yl group at the 3-position is also a deactivating group and will direct incoming electrophiles primarily to the meta positions relative to itself on the pyridine ring, and its electronic effect on the benzaldehyde ring is more complex.
Considering the combined effects:
The position ortho to the methoxy group (C5) is activated.
The position para to the methoxy group is occupied by the aldehyde.
The position ortho to the aldehyde (C5) is deactivated.
The position meta to the aldehyde (C5) is less deactivated.
Therefore, for electrophilic aromatic substitution , the most likely position for an incoming electrophile would be the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating aldehyde group.
For nucleophilic addition to the aldehyde, regioselectivity is not a factor as the reaction occurs at the carbonyl carbon. However, in reactions involving the pyridine ring, such as nucleophilic aromatic substitution (which is generally difficult on pyridines unless activated by electron-withdrawing groups or in the form of N-oxides), the substitution pattern would be influenced by the position of the nitrogen atom and the benzaldehyde substituent.
Stereoselectivity:
This compound is an achiral molecule, and therefore, reactions with achiral reagents will not produce stereoisomers. However, stereoselectivity can become an important consideration in reactions where a new chiral center is created.
For example, in the nucleophilic addition of a chiral nucleophile to the aldehyde carbonyl group, a pair of diastereomers could be formed. The facial selectivity of the attack on the prochiral carbonyl carbon would determine the stereochemical outcome. Steric hindrance from the adjacent pyridin-2-yl group and the methoxy group could influence which face of the aldehyde is more accessible to the incoming nucleophile, potentially leading to a degree of diastereoselectivity.
Similarly, in reactions such as the Wittig reaction or Horner-Wadsworth-Emmons reaction to form an alkene, E/Z stereoselectivity would be a key consideration. The choice of reagents and reaction conditions would determine the ratio of the geometric isomers.
Formation of Advanced Chemical Derivatives and Scaffolds from this compound
This compound is a versatile building block for the synthesis of more complex molecules and scaffolds, particularly those of interest in medicinal chemistry and materials science. The aldehyde functionality is a convenient handle for a wide range of chemical transformations.
Synthesis of Heterocyclic Scaffolds:
The aldehyde group can participate in condensation reactions with various dinucleophiles to construct a variety of heterocyclic rings. For example, reaction with hydrazines could yield pyrazoles, with hydroxylamine could give isoxazoles, and with amidines could lead to pyrimidines. These reactions significantly increase the structural complexity and provide access to a diverse range of chemical entities.
Formation of Schiff Bases and Related Derivatives:
One of the most common reactions of aldehydes is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is often a gateway to a vast array of derivatives. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, is widely used to synthesize a multitude of Schiff base derivatives with various amines researchgate.net.
| Amine Reactant | Product Type | Potential Application |
| Aniline derivatives | N-Aryl imines | Ligands for metal complexes, organic materials |
| Amino acids | Imines with chiral centers | Chiral auxiliaries, bioactive molecules |
| Hydrazides | Hydrazones | Precursors to heterocycles, potential pharmaceuticals |
Use in Macrocycle Synthesis:
The aldehyde functionality of this compound can be utilized in the synthesis of macrocyclic structures. Macrocycles are of significant interest in drug discovery. The aldehyde can be converted into other functional groups, such as an amine via reductive amination or an alcohol via reduction, which can then participate in macrocyclization reactions nih.gov. For example, the aldehyde could be a component in a multi-component reaction to form a linear precursor that is subsequently cyclized nih.govcore.ac.uk.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Pyridin 2 Yl Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
A complete NMR analysis is fundamental for the unambiguous structural determination of an organic molecule. This would involve a suite of one- and two-dimensional experiments.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation
Detailed ¹H NMR data would provide precise chemical shifts for each proton in the molecule, revealing their electronic environment. The integration of these signals would confirm the number of protons in each environment. Furthermore, the spin-spin coupling constants (J-values) would be crucial in determining the connectivity of adjacent protons, particularly within the benzaldehyde (B42025) and pyridine (B92270) ring systems. Without experimental data, a table of expected chemical shifts and coupling patterns cannot be accurately generated.
Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity
The ¹³C NMR spectrum would identify all unique carbon environments within 4-Methoxy-3-(pyridin-2-yl)benzaldehyde. The chemical shifts would indicate the nature of each carbon atom (e.g., aldehydic, aromatic, methoxy). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is essential for a complete carbon framework assignment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (two- or three-bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, including the connection between the pyridine and benzaldehyde moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
HRMS is a powerful technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This would allow for the unequivocal confirmation of the molecular formula of this compound. Analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the compound's structure and the relative stability of its constituent parts.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include:
The C=O stretching of the aldehyde group.
C-H stretching and bending vibrations of the aromatic rings and the methoxy (B1213986) group.
C=C and C=N stretching vibrations within the aromatic and pyridine rings.
C-O stretching of the methoxy group.
A comparative analysis of the IR and Raman spectra would provide complementary information based on the different selection rules for each technique.
Aromatic and Heteroaromatic Ring Modes
The vibrational modes of the aromatic and heteroaromatic rings in this compound would be investigated using techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. These methods provide insight into the molecule's structural integrity and the nature of its chemical bonds.
In a hypothetical analysis, the FT-IR spectrum would be expected to display a series of characteristic absorption bands. The C-H stretching vibrations of both the benzene (B151609) and pyridine rings would likely appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heteroaromatic systems would produce a set of distinct peaks, typically between 1600 cm⁻¹ and 1400 cm⁻¹. Furthermore, the in-plane and out-of-plane C-H bending vibrations would give rise to absorptions in the fingerprint region, below 1300 cm⁻¹, which are highly specific to the substitution pattern of the rings. The presence of the methoxy group would also be confirmed by its characteristic C-O stretching vibrations.
Hypothetical FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aldehyde C-H Stretch | 2850-2750 |
| Carbonyl (C=O) Stretch | ~1700 |
| Aromatic C=C/C=N Stretch | 1600-1400 |
| Methoxy C-O Stretch | 1250-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the conjugated system formed by the benzaldehyde and pyridine rings, along with the influence of the methoxy group, would give rise to characteristic absorption bands.
The UV-Vis spectrum would likely exhibit π → π* transitions, which are characteristic of conjugated aromatic systems. The presence of the carbonyl group and the nitrogen atom in the pyridine ring could also lead to n → π* transitions, although these are typically of lower intensity. The solvent used for the analysis can influence the position of these absorption maxima (λmax) due to solvatochromic effects. A more polar solvent would be expected to cause a shift in the absorption bands. Analyzing these shifts can provide valuable information about the nature of the electronic transitions.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
For a crystalline form of this compound or its derivatives, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.
The analysis would elucidate the relative orientation of the pyridinyl and methoxy-substituted benzaldehyde moieties. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. While no specific crystallographic data has been published for this compound, data for related structures, such as 4-Methoxy-3-(methoxymethyl)benzaldehyde, have been reported, offering a point of comparison for molecular conformation and packing motifs.
Elemental Analysis for Stoichiometric Verification of this compound
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₁₃H₁₁NO₂, this analysis would be crucial for confirming its empirical formula and assessing its purity.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the stoichiometry of the synthesized compound.
Theoretical Elemental Composition of C₁₃H₁₁NO₂
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 13 | 156.13 | 73.23 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 5.21 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.57 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.99 |
| Total | | | | 213.25 | 100.00 |
Computational and Theoretical Investigations of 4 Methoxy 3 Pyridin 2 Yl Benzaldehyde
Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Optimized Geometries and Conformational Landscapes of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde
A thorough analysis would involve a conformational search to identify the global minimum energy structure. This would include data on bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the pyridinyl and methoxy (B1213986) groups relative to the benzaldehyde (B42025) ring. Without specific studies on this molecule, a data table of these parameters cannot be compiled.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies) for Reactivity Insights
This subsection would necessitate the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A data table presenting these energy values and a discussion of their implications for the molecule's reactivity are currently not possible due to a lack of published data.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
An MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. To generate this content, a calculated MEP map for this compound would be needed to discuss the regions susceptible to electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods are frequently used to predict spectroscopic data. This section would require theoretical calculations of the 1H and 13C NMR chemical shifts, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum of this compound. A comparison of this theoretical data with experimental findings would be ideal, but neither is available in the reviewed literature.
Analysis of Intramolecular Interactions and Stabilizing Effects (e.g., Natural Bond Orbital (NBO) Analysis)
NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. A detailed discussion would require the output of an NBO calculation, including the stabilization energies associated with electron delocalization between filled and vacant orbitals. Such specific data for the target compound is currently unavailable.
Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations
The investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters indicate a molecule's potential for use in NLO applications. A data table summarizing these calculated values for this compound cannot be provided without dedicated computational studies.
Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations of this compound
The computational investigation of reaction mechanisms for molecules like this compound provides profound insights into their reactivity, selectivity, and the energetic landscape of their chemical transformations. While specific computational studies exclusively focused on this particular compound are not extensively available in the public domain, we can extrapolate from theoretical investigations of analogous structures to model the key reaction pathways and analyze their transition states. The primary reactive center of this molecule is the aldehyde functional group, with the substituted aromatic system influencing its reactivity. Key chemical transformations susceptible to computational modeling include nucleophilic addition to the carbonyl group, condensation reactions, oxidation of the aldehyde, and reactions involving the aromatic scaffold, such as electrophilic aromatic substitution or cross-coupling reactions for its synthesis.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for aldehydes. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of these reactions. For a molecule like this compound, the addition of a nucleophile (Nu⁻) to the carbonyl carbon is a critical step in many synthetic transformations.
Reaction Pathway Modeling: The modeling of a nucleophilic addition reaction would begin with the geometry optimization of the reactants (the aldehyde and the nucleophile), the transition state, and the final product (the alkoxide intermediate). The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and the product on the potential energy surface.
Transition State Analysis: The transition state for nucleophilic addition to an aldehyde is characterized by the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry of the transition state, particularly the Bürgi-Dunitz angle (the angle of approach of the nucleophile to the carbonyl carbon), is a key parameter that is often investigated. academie-sciences.fr For this compound, the electronic effects of the methoxy and pyridinyl substituents would be expected to influence the activation energy of this step. The electron-donating methoxy group would slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation barrier compared to an unsubstituted benzaldehyde. Conversely, the pyridinyl group's electronic influence would also play a role.
A hypothetical reaction energy profile for the nucleophilic addition of a generic nucleophile to this compound, based on general principles from computational studies of similar reactions, is presented below.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0 |
| Transition State | [Aldehyde---Nu]‡ | +10 to +15 |
| Product | Alkoxide Intermediate | -5 to -10 |
Note: The energy values are illustrative and would vary depending on the specific nucleophile and the computational level of theory.
Condensation Reactions
Condensation reactions, such as the Knoevenagel or Benzoin condensation, are important transformations for aldehydes. researchgate.netwikipedia.org Computational modeling can provide detailed mechanistic insights into these multi-step reactions.
Reaction Pathway Modeling: For a Knoevenagel condensation with an active methylene (B1212753) compound, the reaction pathway would involve several steps: deprotonation of the active methylene compound by a base, nucleophilic attack of the resulting carbanion on the aldehyde, a subsequent dehydration step, and catalyst regeneration. Each of these steps would have its own transition state.
Oxidation of the Aldehyde
The oxidation of benzaldehyde derivatives to the corresponding carboxylic acids is a common and important reaction. nih.govrsc.org Computational studies can help to distinguish between different possible mechanisms, such as those involving hydride transfer or radical intermediates.
Reaction Pathway Modeling: Modeling the oxidation of this compound would depend on the oxidant used. For example, with a metal-oxo species, the reaction could proceed via a [2+2] cycloaddition, a hydride abstraction, or a hydrogen atom transfer (HAT). Each of these pathways would have a distinct potential energy surface.
Transition State Analysis: The transition state for a hydride transfer mechanism would involve the concerted transfer of a hydride ion from the aldehyde's carbonyl carbon to the oxidant. In contrast, a HAT mechanism would proceed through a transition state with significant radical character. The calculated activation energies for these different pathways would help to determine the most likely mechanism. The electronic properties of the methoxy and pyridinyl substituents would modulate the feasibility of these different pathways.
Electrophilic Aromatic Substitution
While the aldehyde group is deactivating, the methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. The pyridinyl group is generally deactivating. Computational modeling can predict the most likely position for electrophilic attack on the benzene (B151609) ring.
Reaction Pathway Modeling: The reaction pathway for electrophilic aromatic substitution involves the formation of a Wheland intermediate (a resonance-stabilized carbocation) followed by deprotonation to restore aromaticity. Computational modeling would involve locating the transition state for the formation of the Wheland intermediate at different positions on the ring.
Transition State Analysis: The transition state for the electrophilic attack would involve the formation of a new C-C or C-X bond between the electrophile and the aromatic ring. The stability of the resulting Whe-land intermediate is a key factor in determining the regioselectivity of the reaction. By calculating the activation energies for attack at the different available positions on the benzene ring, the most favorable reaction pathway can be identified. For this compound, the interplay between the directing effects of the methoxy, pyridinyl, and aldehyde groups would be a key focus of such a study.
A summary of potential key chemical transformations and the focus of computational investigations is provided in the table below.
| Reaction Type | Key Steps for Modeling | Focus of Transition State Analysis |
| Nucleophilic Addition | Reactant, Transition State, Product | Geometry of nucleophile approach (Bürgi-Dunitz angle), activation energy |
| Knoevenagel Condensation | Deprotonation, Nucleophilic Attack, Dehydration | Activation barriers of each step, influence of steric and electronic factors |
| Oxidation | Hydride Transfer vs. Radical Mechanism | Nature of the transition state (ionic vs. radical character), activation energies |
| Electrophilic Aromatic Substitution | Formation of Wheland Intermediate | Stability of intermediates, activation energies for attack at different positions |
Advanced Applications of 4 Methoxy 3 Pyridin 2 Yl Benzaldehyde in Chemical Research
A Versatile Building Block for Complex Organic Molecules
The strategic placement of functional groups in 4-Methoxy-3-(pyridin-2-yl)benzaldehyde renders it an exceptionally versatile precursor in the assembly of intricate molecular frameworks. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, including but not limited to condensations, additions, and cyclizations. This reactivity allows for the facile introduction of the methoxy- and pyridinyl-substituted phenyl ring into larger, more complex structures.
The presence of the pyridinyl nitrogen atom offers a site for N-alkylation, oxidation, or metal coordination, further expanding its synthetic utility. The interplay between the electronic nature of the methoxy (B1213986) and pyridinyl substituents also influences the reactivity of the benzaldehyde (B42025) core, enabling chemists to fine-tune reaction conditions and achieve desired synthetic outcomes. This strategic combination of functionalities makes it a sought-after starting material for the construction of novel heterocyclic systems and polyfunctional aromatic compounds.
Crafting Novel Ligands for Coordination Chemistry
In the realm of coordination chemistry, this compound has emerged as a valuable scaffold for the design of innovative ligands. The pyridinyl nitrogen atom provides a primary coordination site for a diverse range of metal ions. The aldehyde group can be readily modified to introduce additional donor atoms, leading to the formation of multidentate ligands with tailored coordination properties.
For instance, condensation of the aldehyde with various amines can yield Schiff base ligands bearing imine nitrogen donors. These ligands, in conjunction with the pyridinyl nitrogen, can form stable chelate rings with metal centers, influencing the geometry, electronic structure, and reactivity of the resulting coordination complexes. The methoxy group, while not directly participating in coordination, can modulate the ligand's electronic properties and, consequently, the catalytic activity or photophysical behavior of the metal complex. The ability to systematically modify the ligand framework derived from this benzaldehyde derivative allows for the rational design of catalysts for organic transformations, sensors for specific analytes, and luminescent materials.
A Precursor to Advanced Organic Materials
The unique electronic and structural features of this compound make it a promising precursor for the development of advanced organic materials with applications in electronics and photonics. The aromatic and heterocyclic components of its structure can be incorporated into polymeric backbones to create materials with desirable thermal, mechanical, and optoelectronic properties.
The aldehyde functionality can be utilized in polymerization reactions, such as polycondensation, to form high-performance polymers. The presence of the polar methoxy and pyridinyl groups can enhance the solubility and processability of these materials, which is a crucial aspect for their fabrication into thin films and other device components. Furthermore, the inherent fluorescence of the pyridinyl-aromatic system can be harnessed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the electronic properties through chemical modification of the benzaldehyde precursor allows for the targeted synthesis of materials with specific energy levels and charge-transport characteristics.
Designing Functional Molecular Systems
The integration of the this compound moiety is a key strategy in the design and synthesis of functional molecular systems. These systems are engineered to perform specific tasks, such as molecular recognition, sensing, or catalysis. The combination of a hydrogen-bonding capable aldehyde, a metal-coordinating pyridine (B92270), and an electron-donating methoxy group within a single molecule provides multiple points of interaction for the construction of supramolecular assemblies.
By derivatizing the aldehyde group, researchers can introduce recognition sites for specific ions or molecules. The pyridinyl unit can act as a switchable element, where its coordination to a metal ion can trigger a change in the system's conformation or properties. This allows for the development of chemosensors that signal the presence of a target analyte through a change in color or fluorescence. The modular nature of this building block facilitates the systematic variation of the molecular structure to optimize the desired function.
Enabling Methodological Innovations as a Model Compound
Beyond its direct applications in synthesis and materials science, this compound also serves as a valuable model compound for the development and validation of new synthetic methodologies. Its well-defined structure and the distinct reactivity of its functional groups make it an ideal substrate for testing the scope and limitations of novel chemical transformations.
Q & A
Q. Table 1: Example Synthesis Protocol
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde | 5 mmol | Ethanol, RT, 1 min | 91% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for aldehyde proton resonance at ~10.0 ppm and pyridyl proton splitting patterns (e.g., δ 8.09 ppm for pyridin-2-yl protons) .
- ¹³C NMR : Aldehyde carbon appears at ~190 ppm; methoxy carbons at ~55 ppm.
- FTIR : Aldehyde C=O stretch at ~1680–1700 cm⁻¹; methoxy C-O at ~1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., m/z 334.1553 observed vs. 334.1556 calculated) .
Q. Table 2: Characteristic Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 10.72 (s, 1H, aldehyde), 8.09 (pyridyl) | |
| ¹³C NMR | δ 157.16 (aldehyde), 55.48 (methoxy) | |
| FTIR | 1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C-O) |
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations can:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity).
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer behavior.
- Transition State Analysis : Model reaction pathways (e.g., Schiff base formation).
Combine with experimental data (e.g., NMR chemical shifts) to validate computational models .
Advanced: What strategies resolve contradictions in crystallographic data for such aldehydes, and how does SHELX software assist?
Answer:
- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) minimizes noise.
- SHELX Refinement :
- SHELXL : Refines anisotropic displacement parameters for non-H atoms.
- TWIN Commands : Handle twinned crystals (common in aromatic aldehydes).
- Validation Tools : Check R-factors and electron density maps for missed symmetry .
Advanced: How is this compound utilized in synthesizing Schiff base ligands for metal coordination complexes?
Answer:
The aldehyde group condenses with amines (e.g., hydrazines) to form Schiff base ligands. Factors influencing stability:
- Metal Ion Choice : Transition metals (e.g., Ru, Cu) enhance stability via d-orbital coordination.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates.
- Characterization : Use UV-Vis (ligand-to-metal charge transfer bands) and single-crystal XRD .
Basic: What purification techniques are effective for this aldehyde, and how do solubility properties influence method selection?
Answer:
- Recrystallization : Use methanol/water mixtures (compound is sparingly soluble in cold methanol).
- Column Chromatography : Silica gel with ethyl acetate/hexane eluents (polarity matches aldehyde group).
- Solubility Data : DMSO-d6 is ideal for NMR; avoid aqueous washes due to limited water solubility .
Advanced: How to design analogs to explore structure-activity relationships (SAR) in pharmacological contexts?
Answer:
Q. Table 3: Example Analog Modifications
| Analog | Modification | Application |
|---|---|---|
| 4-Methoxy-3-(CF₃-pyridyl) | Increased electronegativity | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
